molecular formula C16H21N5O2 B5646841 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine

1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine

Cat. No. B5646841
M. Wt: 315.37 g/mol
InChI Key: ICJSEBMSWRUVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine is a compound with a complex structure involving pyrazole, pyrrole, and piperazine moieties. This compound is of interest due to its potential pharmaceutical applications and complex chemical properties.

Synthesis Analysis

  • Piperazine derivatives can be synthesized using environmentally benign catalysts in aqueous media, a method which might be applicable to the synthesis of our target compound (Yousefi, Shirini, & Goli-Jolodar, 2018).
  • Specific synthesis routes for similar compounds involve reductive amination, amide hydrosis, and N-alkylation (Yang Fang-wei, 2013).

Molecular Structure Analysis

  • The molecular structure of similar compounds can be confirmed using spectroscopic methods like NMR and ESI-MS, which are crucial for verifying the structural integrity of the synthesized compound (Li Gu-ca, 2014).
  • X-ray crystallography combined with Hirshfeld and DFT calculations can provide insights into the molecular structure of compounds with piperazine linkers (Ihab Shawish et al., 2021).

Chemical Reactions and Properties

  • Piperazine derivatives exhibit a range of chemical reactions and properties, often influenced by their structure and the presence of other functional groups (A. M. Likhosherstov et al., 2003).
  • The chemical properties can be altered or enhanced through the introduction of specific groups or linkers (Ahmed E. M. Mekky et al., 2021).

Physical Properties Analysis

  • The physical properties of similar compounds can be analyzed using techniques like spectroscopy and crystallography, providing insights into aspects like solubility, melting points, and crystalline structure (C. Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of different functional groups (Hong-Shui Lv et al., 2013).
  • Detailed analysis of chemical properties can be achieved through experimental and computational methods, including DFT studies and vibrational analysis (Shifeng Ban et al., 2023).

properties

IUPAC Name

2-pyrazol-1-yl-1-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-2-14(21-8-4-7-18-21)16(23)20-11-9-19(10-12-20)15(22)13-5-3-6-17-13/h3-8,14,17H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJSEBMSWRUVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C(=O)C2=CC=CN2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.